molecular formula C21H14ClN3O B3357667 as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl- CAS No. 74417-15-5

as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-

Cat. No. B3357667
CAS RN: 74417-15-5
M. Wt: 359.8 g/mol
InChI Key: FFNLKVDSJPIJAN-UHFFFAOYSA-N
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Description

As-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-, commonly known as CDATA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the triazine family and is known for its ability to inhibit certain enzymes and proteins. In

Scientific Research Applications

The unique properties of CDATA have made it a popular compound for use in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. CDATA has been shown to inhibit the activity of certain enzymes and proteins, which has led to its use in drug discovery and development. It has also been used to study the effects of oxidative stress and inflammation on cells and tissues.

Mechanism of Action

The mechanism of action of CDATA involves the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. CDATA has also been shown to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide. Nitric oxide is involved in the regulation of blood pressure and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CDATA are complex and depend on the specific enzyme or protein being inhibited. CDATA has been shown to have anti-inflammatory and analgesic effects due to its inhibition of COX-2. It has also been shown to have cardiovascular effects due to its inhibition of NOS. CDATA has been shown to have antioxidant effects due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using CDATA in lab experiments include its ability to selectively inhibit certain enzymes and proteins, its unique chemical structure, and its availability. However, there are also limitations to its use. CDATA is a relatively expensive compound, and its synthesis requires specific reagents and conditions. Its effects on cells and tissues can be complex and difficult to interpret.

Future Directions

There are many future directions for the use of CDATA in scientific research. One area of interest is the development of new drugs that target specific enzymes and proteins. CDATA has been used as a starting point for the development of new drugs that target COX-2 and NOS. Another area of interest is the study of the effects of CDATA on different cell types and tissues. CDATA has been shown to have different effects on different cell types, and further research is needed to understand these effects. Finally, CDATA could be used in the development of new diagnostic tools for the detection of specific enzymes and proteins.
Conclusion:
In conclusion, CDATA is a unique chemical compound that has been widely used in scientific research. Its ability to selectively inhibit certain enzymes and proteins has led to its use in drug discovery and development. CDATA has also been used to study the effects of oxidative stress and inflammation on cells and tissues. While there are limitations to its use, CDATA has many advantages and holds promise for future research.

properties

IUPAC Name

3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O/c22-17-11-13-18(14-12-17)26-21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNLKVDSJPIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225430
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74417-15-5
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074417155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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